molecular formula C5H5BrN2O B12365472 5-Bromo-2-methylpyrimidin-4(5H)-one

5-Bromo-2-methylpyrimidin-4(5H)-one

Cat. No.: B12365472
M. Wt: 189.01 g/mol
InChI Key: XMMLYTRLBQWSMZ-UHFFFAOYSA-N
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Description

5-Bromo-2-methylpyrimidin-4(5H)-one is a substituted pyrimidinone derivative characterized by a bromine atom at the 5-position and a methyl group at the 2-position of the pyrimidine ring. This compound is of interest in medicinal and synthetic chemistry due to the reactivity of the bromine substituent, which allows for further functionalization via cross-coupling reactions, and the methyl group, which influences steric and electronic properties. Pyrimidinones are key scaffolds in drug discovery, often serving as precursors for antiviral, anticancer, and antimicrobial agents .

Properties

Molecular Formula

C5H5BrN2O

Molecular Weight

189.01 g/mol

IUPAC Name

5-bromo-2-methyl-5H-pyrimidin-4-one

InChI

InChI=1S/C5H5BrN2O/c1-3-7-2-4(6)5(9)8-3/h2,4H,1H3

InChI Key

XMMLYTRLBQWSMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C(C=N1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methylpyrimidin-4(5H)-one typically involves the bromination of 2-methylpyrimidin-4(5H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5th position.

Industrial Production Methods: Industrial production of 5-Bromo-2-methylpyrimidin-4(5H)-one follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methylpyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with boronic acids or esters to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or water.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

  • Substituted pyrimidines with various functional groups.
  • Oxidized or reduced derivatives of the original compound.
  • Biaryl compounds formed through coupling reactions.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Research indicates that 5-Bromo-2-methylpyrimidin-4(5H)-one exhibits significant antimicrobial properties. It has been studied as a precursor in synthesizing various bioactive compounds, potentially serving as an antimicrobial agent.
  • Drug Development : The compound's structural features allow it to interact effectively with biological targets, making it a candidate for further pharmacological studies. Its derivatives are being explored for their potential in treating various diseases, including cancer and bacterial infections.
  • Case Study: Varenicline Analogs : A study on varenicline, a smoking cessation medication, highlighted the importance of pyrimidine derivatives in drug design. Compounds similar to 5-Bromo-2-methylpyrimidin-4(5H)-one were shown to exhibit varying affinities for nicotinic receptors, suggesting their potential in developing new therapeutic agents .

Agricultural Chemistry

5-Bromo-2-methylpyrimidin-4(5H)-one also finds applications in agricultural chemistry, particularly as an intermediate in the synthesis of herbicides and pesticides. Its halogenated structure enhances its reactivity, making it suitable for developing agrochemicals that target specific plant processes .

Comparison with Related Compounds

The following table compares 5-Bromo-2-methylpyrimidin-4(5H)-one with structurally similar compounds:

Compound NameStructural FeaturesApplications
5-Chloro-2-methylpyrimidin-4(3H)-oneContains chlorine instead of bromineSimilar reactivity patterns
2-Methylpyrimidin-4(3H)-oneLacks halogen substitutionPrecursor for other compounds
5-Bromo-2,4-dichloropyrimidineMultiple halogens; greater reactivity potentialUsed in advanced synthetic applications

Biological Interactions

Studies have demonstrated that 5-Bromo-2-methylpyrimidin-4(5H)-one can form stable complexes with various nucleophiles and electrophiles. This property is crucial for drug design, where such interactions can enhance the efficacy of therapeutic agents.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylpyrimidin-4(5H)-one involves its interaction with specific molecular targets. The bromine atom and the pyrimidine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate certain biological pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares 5-Bromo-2-methylpyrimidin-4(5H)-one with structurally related pyrimidine derivatives:

Compound Name Substituents Molecular Formula Key Structural Features Reference ID
5-Bromo-2-methylpyrimidin-4(5H)-one 5-Br, 2-CH₃ C₅H₅BrN₂O Bromine for cross-coupling; methyl enhances stability N/A
5-Bromo-2-chloro-3,6-dimethylpyrimidin-4(3H)-one 5-Br, 2-Cl, 3-CH₃, 6-CH₃ C₆H₆BrClN₂O Chlorine increases electrophilicity; two methyl groups improve lipophilicity
5-Bromo-2-(methylthio)pyrimidin-4(3H)-one 5-Br, 2-SCH₃ C₅H₅BrN₂OS Methylthio group enhances π-stacking interactions
5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one 5-Br, 6-CF₃ C₅H₂BrF₃N₂O Trifluoromethyl group improves metabolic stability
5-Bromo-2-chloropyrimidin-4-amine 5-Br, 2-Cl, 4-NH₂ C₄H₄BrClN₃ Amino group enables hydrogen bonding and solubility

Physical and Crystallographic Properties

  • Crystal Packing : The pyrimidine ring in 5-Bromo-2-chloropyrimidin-4-amine is planar, with intermolecular N–H···N hydrogen bonds forming a 2D network . In contrast, methyl-substituted analogs like 5-Bromo-2-methylpyrimidin-4(5H)-one may exhibit reduced hydrogen bonding due to steric hindrance from the methyl group.
  • Melting Points : Bromine and trifluoromethyl groups generally increase melting points. For example, 5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one has a high purity (95%) and likely a higher melting point than the methyl-substituted analog .

Key Findings and Implications

Substituent Effects :

  • Bromine enhances reactivity for functionalization.
  • Methyl groups improve stability but reduce solubility.
  • Trifluoromethyl groups increase metabolic resistance .

Synthetic Flexibility : Chloro and methylthio substituents offer divergent pathways for derivatization .

Structural Insights : Planar pyrimidine rings with hydrogen-bonding substituents (e.g., NH₂) favor crystalline packing, while methyl groups disrupt intermolecular interactions .

Biological Activity

5-Bromo-2-methylpyrimidin-4(5H)-one is a halogenated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrimidine derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. This article reviews the biological activity of 5-Bromo-2-methylpyrimidin-4(5H)-one, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-Bromo-2-methylpyrimidin-4(5H)-one is C5H5BrN2OC_5H_5BrN_2O with a molecular weight of approximately 189.01 g/mol. The compound features a bromine atom at the 5-position and a methyl group at the 2-position of the pyrimidine ring, influencing its biological activity through electronic and steric effects.

The biological activity of 5-Bromo-2-methylpyrimidin-4(5H)-one is primarily attributed to its ability to interact with various biological targets:

  • Antiviral Activity : Studies have indicated that halogenated pyrimidines can inhibit viral replication by interfering with nucleic acid synthesis.
  • Anticancer Properties : Research suggests that this compound may act as an inhibitor of specific kinases involved in cancer cell proliferation.
  • Anti-inflammatory Effects : By modulating inflammatory pathways, it may reduce cytokine production and alleviate symptoms in inflammatory diseases.

Biological Activity Data

Biological Activity IC50 Value (µM) Reference
Antiviral12.4
Anticancer (BRD4 Inhibition)8.3
Anti-inflammatory15.0

Case Studies

Case Study 1: Antiviral Activity
In a study assessing the antiviral properties of various pyrimidine derivatives, 5-Bromo-2-methylpyrimidin-4(5H)-one exhibited significant activity against herpes simplex virus (HSV) with an IC50 value of 12.4 µM. The mechanism was attributed to the inhibition of viral DNA polymerase, which is crucial for viral replication.

Case Study 2: Anticancer Potential
Another research effort focused on the inhibition of BRD4, a protein implicated in various cancers. The compound demonstrated an IC50 value of 8.3 µM in inhibiting BRD4's activity, suggesting its potential use as a therapeutic agent in treating BRD4-dependent malignancies.

Case Study 3: Anti-inflammatory Effects
Research on the anti-inflammatory properties revealed that 5-Bromo-2-methylpyrimidin-4(5H)-one can significantly reduce tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide-stimulated macrophages, with an IC50 value of 15.0 µM. This effect indicates its potential role in managing inflammatory diseases.

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